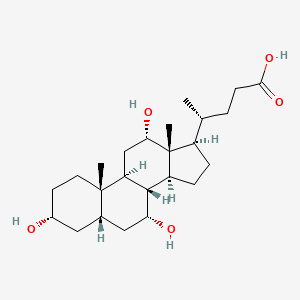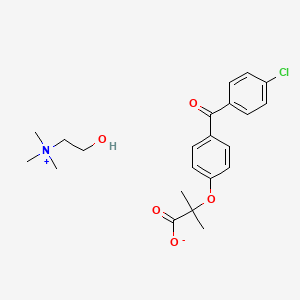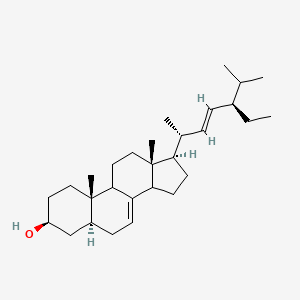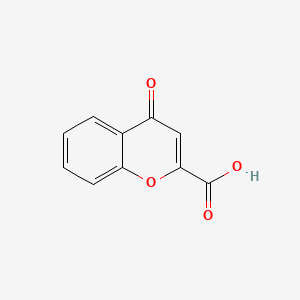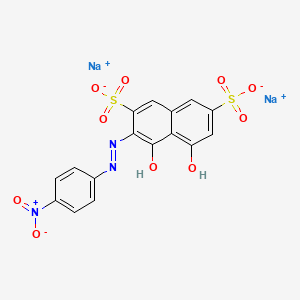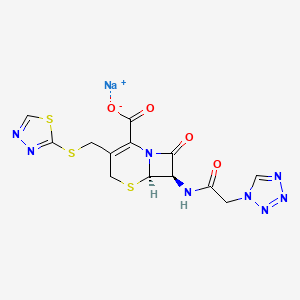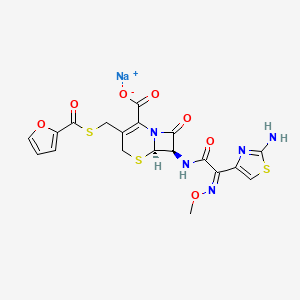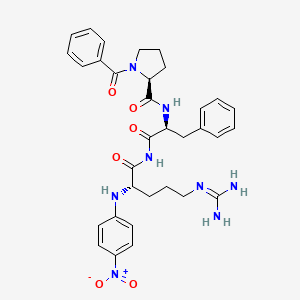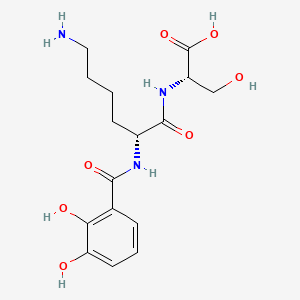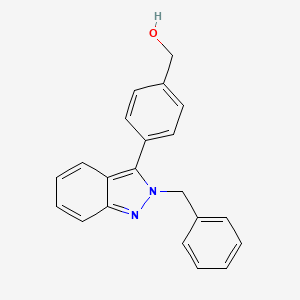
Ciclesonide
Overview
Description
Ciclesonide is a glucocorticoid used primarily for the treatment of asthma and allergic rhinitis. It is marketed under various brand names, including Alvesco and Omnaris . As a prodrug, this compound is converted into its active form, desisobutyryl-ciclesonide, in the lungs, where it exerts its anti-inflammatory effects .
Mechanism of Action
Target of Action
Ciclesonide, also known as Alvesco, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating immune responses and inflammation, making it a key target in the treatment of conditions like asthma and allergic rhinitis .
Mode of Action
This compound is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, C21-desisobutyryl-ciclesonide (des-ciclesonide or RM1) . This metabolite has a high affinity for the glucocorticoid receptor, which is 120 times higher than the parent compound . The interaction with its targets results in the inhibition of leukocyte infiltration at the site of inflammation, interference with mediators of inflammatory response, and suppression of humoral immune responses .
Biochemical Pathways
The biochemical pathways affected by this compound involve the glucocorticoid receptor pathway. Upon activation, the glucocorticoid receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to changes in the production of various proteins, including those involved in inflammatory responses .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammatory reactions. It achieves this by limiting the capillary dilatation and permeability of the vascular structures . This restricts the accumulation of polymorphonuclear leukocytes and macrophages and reduces the release of vasoactive kinins . These actions result in the symptomatic relief of nasal symptoms associated with seasonal and perennial allergic rhinitis, and the management of asthma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug is delivered through a hydrofluoroalkane metered-dose inhaler, which allows high lung deposition and delivery into the small airways . This enhances the local anti-inflammatory activity of this compound in the lung . .
Biochemical Analysis
Biochemical Properties
Ciclesonide is converted to its active metabolite, des-CIC, by esterases in the lungs . Des-CIC has a high affinity for the glucocorticoid receptor and exhibits anti-inflammatory activity . This interaction with the glucocorticoid receptor is crucial for the therapeutic effects of this compound.
Cellular Effects
This compound reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures . These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins . This leads to a decrease in inflammation and an improvement in symptoms of asthma and allergic rhinitis .
Molecular Mechanism
This compound is a glucocorticoid receptor agonist. Upon binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This leads to changes in gene expression, contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In short-term studies, this compound caused less suppression of cortisol release compared with other corticosteroids, but there is no evidence that this translates into fewer long-term (>52 weeks) adverse effects .
Dosage Effects in Animal Models
This compound has been shown to have beneficial effects in animal models of inflammatory airways disease, with an improved safety profile compared to other corticosteroids
Metabolic Pathways
Following deposition in the lung, this compound is hydrolyzed by esterases to form the pharmacologically active metabolite des-CIC . Des-CIC undergoes further hepatic metabolism primarily via CYP3A4 and to a lesser extent via CYP2D6 .
Transport and Distribution
This compound is distributed with a volume of distribution of 2.9 L/kg, while des-CIC has a volume of distribution of 12.1 L/kg
Subcellular Localization
Given that the active metabolite of this compound interacts with the glucocorticoid receptor in the cell nucleus , it can be inferred that this compound or its metabolites are likely to be localized in the cell nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ciclesonide is synthesized through a multi-step process involving the cyclization of a steroidal precursor. The key steps include the formation of a cyclohexylmethylene group and the esterification of the steroid backbone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and esterification reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Ciclesonide undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, desisobutyryl-ciclesonide, through enzymatic hydrolysis.
Reduction: Limited data on reduction reactions specific to this compound.
Substitution: Formation of inclusion complexes with cyclodextrins to improve solubility.
Common Reagents and Conditions:
Oxidation: Enzymatic hydrolysis in the presence of esterases.
Substitution: Cyclodextrins and water under kneading conditions.
Major Products Formed:
Desisobutyryl-ciclesonide: The active metabolite with higher affinity for glucocorticoid receptors.
Cyclodextrin complexes: Improved solubility and bioavailability.
Scientific Research Applications
Ciclesonide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glucocorticoid receptor interactions and drug delivery systems.
Biology: Investigated for its effects on cellular pathways and gene expression related to inflammation.
Medicine: Primarily used in the treatment of asthma and allergic rhinitis.
Industry: Formulated in various inhalation devices to improve drug delivery and patient compliance.
Comparison with Similar Compounds
- Budesonide
- Beclomethasone
- Fluticasone
Comparison: Ciclesonide is unique in its prodrug nature, which allows for targeted activation in the lungs, reducing systemic side effects . Compared to other inhaled corticosteroids like budesonide and fluticasone, this compound has shown a lower incidence of oral candidiasis and other local side effects . Its high deposition rate in the lungs also contributes to its efficacy in asthma management .
Properties
Key on ui mechanism of action |
Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression. |
|---|---|
CAS No. |
126544-47-6 |
Molecular Formula |
C32H44O7 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
[2-[(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26-,27+,29+,30-,31-,32+/m0/s1 |
InChI Key |
LUKZNWIVRBCLON-BACZTASJSA-N |
SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Isomeric SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6 |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Appearance |
Solid powder |
Key on ui other cas no. |
126544-47-6 141845-82-1 |
physical_description |
Solid |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1.57e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde, 21-isobutyrate Alvesco ciclesonide Omnaris |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ciclesonide unique compared to other inhaled corticosteroids?
A1: this compound is an inhaled corticosteroid administered as a prodrug. [] This means it is inactive until it reaches the lungs, where it is converted into its active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases. [, , , , ]
Q2: How does this compound exert its anti-inflammatory effects?
A2: Once activated in the lungs, des-CIC binds to glucocorticoid receptors with high affinity. [, ] This binding leads to a cascade of downstream effects, ultimately suppressing inflammatory responses in the airways.
Q3: Does this compound preferentially target the lungs?
A3: Yes, this compound exhibits targeted action due to its activation within the lungs. [, ] While some this compound might be absorbed systemically, it undergoes rapid first-pass metabolism in the liver, minimizing systemic exposure and potential side effects. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C32H44O6 and a molecular weight of 528.69 g/mol. []
Q5: What spectroscopic data is available for this compound?
A5: While specific spectroscopic data was not provided in the reviewed papers, various analytical techniques are employed to characterize and quantify this compound and its metabolites. [, , ] These likely include high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive detection and quantification.
Q6: How is this compound formulated for inhalation?
A6: this compound is typically formulated as a solution for inhalation using a hydrofluoroalkane (HFA) pressurized metered-dose inhaler (MDI). [, , ]
Q7: Does the formulation impact this compound's deposition and distribution in the lungs?
A7: Yes, the formulation plays a crucial role. Studies using technetium-99m (99mTc)-labeled this compound delivered via HFA-MDI demonstrate high lung deposition exceeding 50%, with greater distribution to peripheral lung regions compared to central regions. []
Q8: How does the structure of this compound contribute to its properties?
A8: this compound's unique structure, featuring a cyclohexyl group at the 2' position and an isobutyrate ester at the C21 position, contributes to its prodrug nature and targeted activation in the lungs. [, , ]
Q9: Are there any known structure-activity relationships for this compound or des-CIC?
A9: Studies have shown that des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to this compound, highlighting the importance of the isobutyrate ester for activation. [, ] Further research is needed to fully elucidate detailed structure-activity relationships.
Q10: What is the pharmacokinetic profile of this compound?
A10: this compound is rapidly absorbed after inhalation. [, ] It exhibits low oral bioavailability due to extensive first-pass metabolism in the liver, but high protein binding and rapid clearance further minimize systemic exposure. [, , ]
Q11: How is this compound metabolized?
A11: this compound is primarily metabolized in the liver to various metabolites, including hydroxylated derivatives and hippuric acid. [] The active metabolite, des-CIC, can undergo reversible esterification with fatty acids within lung cells, which may contribute to its prolonged duration of action. [, , ]
Q12: What in vitro models have been used to study this compound's activity?
A12: Researchers have employed various in vitro models, including human precision-cut lung slices, alveolar type II epithelial cells (A549), normal bronchial epithelial cells (NHBE), and human nasal epithelial cells (HNEC), to investigate this compound's activation, metabolism, and anti-inflammatory effects. [, ]
Q13: Has this compound's efficacy been demonstrated in animal models of asthma?
A13: Yes, this compound has shown efficacy in preclinical animal models. In a Brown Norway rat model of antigen-induced airway eosinophilia, this compound demonstrated comparable efficacy to fluticasone in reducing airway inflammation. []
Q14: What clinical trials have been conducted with this compound?
A14: Numerous clinical trials have assessed the efficacy and safety of this compound in patients with asthma. These trials have investigated various aspects, including its effectiveness compared to placebo [] and other inhaled corticosteroids like budesonide and fluticasone. [, , , ] Several studies have also focused on the drug's use in children. [, , ]
Q15: Has this compound been investigated for other applications besides asthma?
A15: While primarily studied for asthma and allergic rhinitis, this compound has shown potential in other areas. Studies suggest it might inhibit lung cancer stem cells through its effects on the Hedgehog signaling pathway. [] Additionally, research has explored its potential in treating COVID-19, although further investigation is needed. [, , , ]
Q16: What is known about the safety profile of this compound?
A16: Data from clinical trials suggests that this compound generally has a good safety profile, particularly in comparison to oral corticosteroids. [, , ] Its targeted activation in the lungs and low systemic exposure may contribute to a lower risk of systemic side effects. [, ]
Q17: Are there specific strategies to enhance this compound delivery to the lungs?
A17: The use of HFA-MDI formulations with or without spacers aims to optimize this compound delivery to the lungs, maximizing its therapeutic effect while minimizing oropharyngeal deposition. [, ] Further research into novel drug delivery systems might offer additional improvements in the future.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


